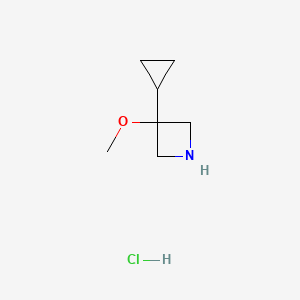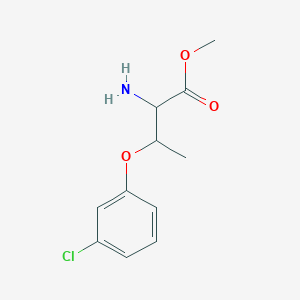
Methyl 2-amino-3-(3-chlorophenoxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-(3-chlorophenoxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a chlorophenoxy group, and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-(3-chlorophenoxy)butanoate typically involves the reaction of 3-chlorophenol with an appropriate amino acid derivative. One common method involves the esterification of 3-chlorophenol with methyl 2-amino-3-hydroxybutanoate under acidic conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-3-(3-chlorophenoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenoxy group.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-(3-chlorophenoxy)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-3-(3-chlorophenoxy)butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorophenoxy group can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-3-(4-chlorophenoxy)butanoate: Similar structure but with the chlorine atom at the para position.
Methyl 2-amino-3-(3-bromophenoxy)butanoate: Similar structure but with a bromine atom instead of chlorine.
Methyl 2-amino-3-(3-methylphenoxy)butanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Methyl 2-amino-3-(3-chlorophenoxy)butanoate is unique due to the specific positioning of the chlorine atom on the phenoxy group, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct biological activities and chemical properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14ClNO3 |
|---|---|
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(3-chlorophenoxy)butanoate |
InChI |
InChI=1S/C11H14ClNO3/c1-7(10(13)11(14)15-2)16-9-5-3-4-8(12)6-9/h3-7,10H,13H2,1-2H3 |
Clave InChI |
GOSFVTKSSLGKOA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)OC)N)OC1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


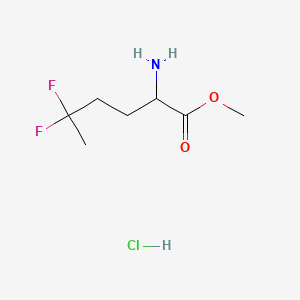
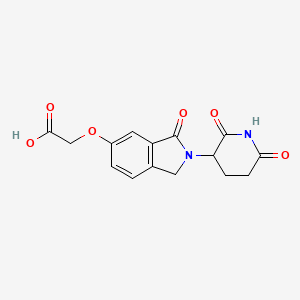
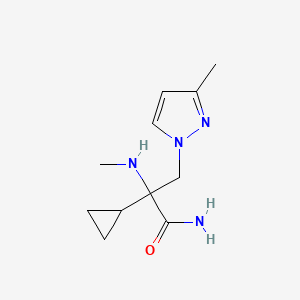
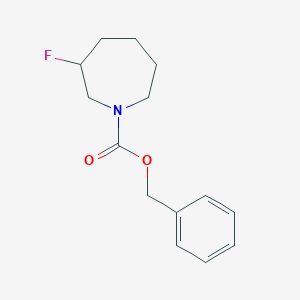
![3-(6-Hydroxy-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,6-dione](/img/structure/B15303081.png)
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)

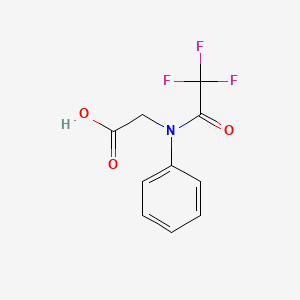
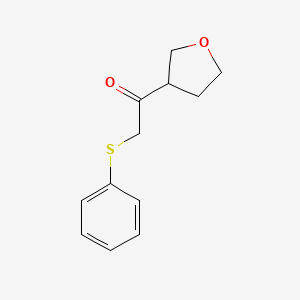
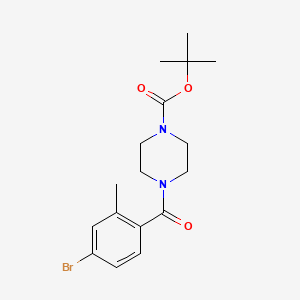
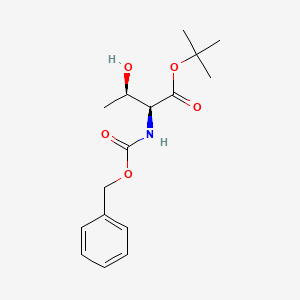
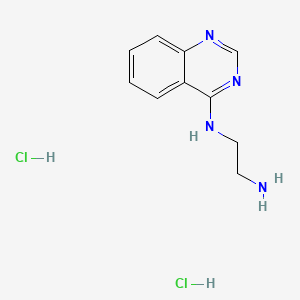
![tert-butyl N-{1-[4-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15303149.png)
